REACTION_CXSMILES
|
[Mg].Cl[C:3]1([F:18])[C:7]([F:9])(Cl)[O:6][C:5]([C:14]([F:17])([F:16])[F:15])([C:10]([F:13])([F:12])[F:11])[O:4]1>BrBr.O1CCCC1>[F:9][C:7]1[O:6][C:5]([C:14]([F:15])([F:16])[F:17])([C:10]([F:11])([F:13])[F:12])[O:4][C:3]=1[F:18]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
365 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
ClC1(OC(OC1(Cl)F)(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
CUSTOM
|
Details
|
After an induction period an exothermic reaction
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove all material
|
Type
|
CUSTOM
|
Details
|
boiling up to 65° C
|
Type
|
WASH
|
Details
|
The distillate was washed with ice water
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1OC(OC1F)(C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |